molecular formula C15H21N3O2S B4573103 4-[2-(3,4-dimethoxyphenyl)ethyl]-5-propyl-4H-1,2,4-triazole-3-thiol

4-[2-(3,4-dimethoxyphenyl)ethyl]-5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4573103
M. Wt: 307.4 g/mol
InChI Key: RELIPMWDWOXTOE-UHFFFAOYSA-N
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Description

4-[2-(3,4-dimethoxyphenyl)ethyl]-5-propyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H21N3O2S and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.13544809 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Studies have focused on synthesizing and characterizing various triazole derivatives to understand their structural properties. For example, the synthesis, X-ray crystal structure, and theoretical study of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its aromatic analogs have been explored, highlighting the importance of structural motifs and interactions in determining the properties of these compounds (Wawrzycka-Gorczyca & Siwek, 2011).

Antioxidant Properties

Research has also delved into the antioxidant capacities of triazole derivatives. For instance, new trisubstituted triazoles exhibiting significant antioxidant activity were synthesized and evaluated, underscoring the potential of these compounds in combating oxidative stress (Sancak et al., 2012).

Antimicrobial Activity

Another critical application area is the development of triazole derivatives as antimicrobial agents. Novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities, showing promise against various microorganisms and highlighting their potential in addressing antimicrobial resistance (Bektaş et al., 2010).

Applications in Biological Probes and Drug Design

Additionally, the synthesis and spectral properties of fluorescent solvatochromic dyes, including those based on triazole structures, have been investigated for their use as molecular probes in biological studies. These studies underscore the versatility of triazole derivatives in developing sensitive tools for biological research (Diwu et al., 1997).

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyl]-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-4-5-14-16-17-15(21)18(14)9-8-11-6-7-12(19-2)13(10-11)20-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELIPMWDWOXTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1CCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-propyl-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.